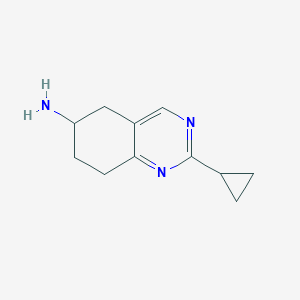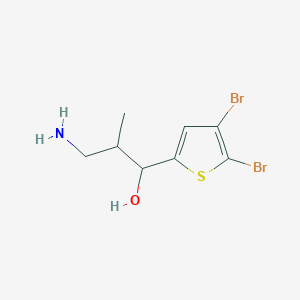
3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol is a complex organic compound that features a thiophene ring substituted with bromine atoms and an amino alcohol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common approach is the bromination of a thiophene derivative, followed by the introduction of the amino alcohol side chain through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to hydrogen, leading to the formation of a thiophene derivative without bromine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups to the thiophene ring.
Aplicaciones Científicas De Investigación
3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in areas where brominated compounds have shown efficacy.
Industry: Its unique properties may be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.
Mecanismo De Acción
The mechanism by which 3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the amino alcohol group can influence its binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(4-bromothiophen-2-yl)-2-methylpropan-1-ol: Similar structure but with only one bromine atom.
3-Amino-1-(thiophen-2-yl)-2-methylpropan-1-ol: Lacks bromine atoms, which may affect its reactivity and applications.
3-Amino-1-(4,5-dichlorothiophen-2-yl)-2-methylpropan-1-ol: Substituted with chlorine instead of bromine, leading to different chemical properties.
Uniqueness
The presence of two bromine atoms on the thiophene ring in 3-Amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol distinguishes it from similar compounds
Propiedades
Fórmula molecular |
C8H11Br2NOS |
|---|---|
Peso molecular |
329.05 g/mol |
Nombre IUPAC |
3-amino-1-(4,5-dibromothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H11Br2NOS/c1-4(3-11)7(12)6-2-5(9)8(10)13-6/h2,4,7,12H,3,11H2,1H3 |
Clave InChI |
XKVYJHOZKHDTIK-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1=CC(=C(S1)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


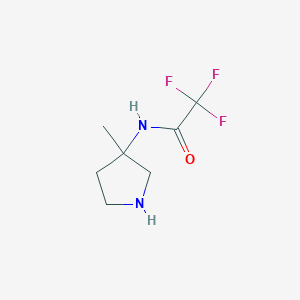

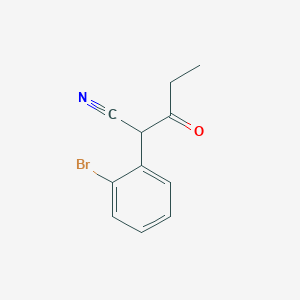
![5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13203006.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)
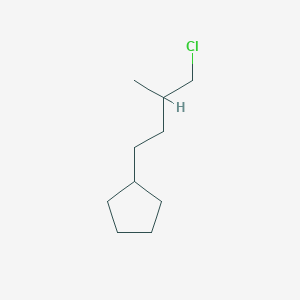

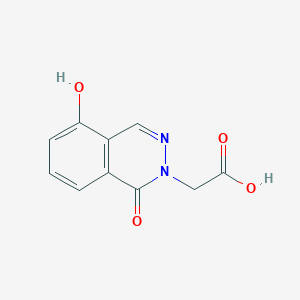
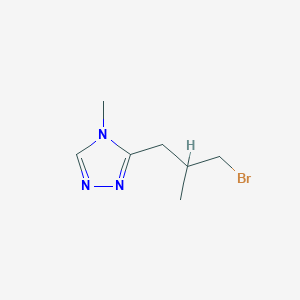
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
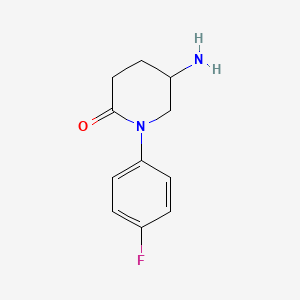
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
